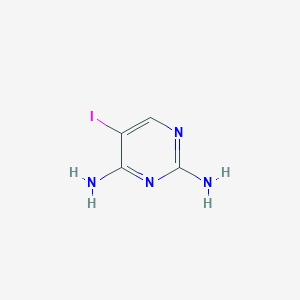

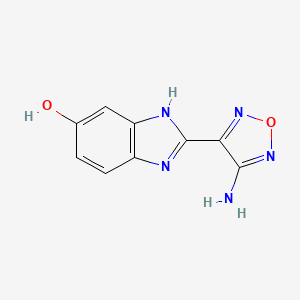

![molecular formula C21H17N3O B2937518 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide CAS No. 434293-86-4](/img/structure/B2937518.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide” is a benzimidazole derivative. Benzimidazole derivatives have been found to be allosteric activators of human glucokinase . They have shown significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the preparation and assessment of N-benzimidazol-2yl substituted benzamide analogues . The derivatives synthesized, compounds 2 and 7, strongly increased the catalytic action of glucokinase (GK) in vitro .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is planar . The benzimidazole cores of the molecules are planar . In the crystal, they are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are complex and involve various interactions. For instance, two C▬H…N hydrogen bonds link B molecules only, forming centrosymmetric dimers with R22 (8) ring motifs .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their planar structure and the presence of hydrogen bonds and π-π interactions . These properties contribute to their stability and reactivity .Wissenschaftliche Forschungsanwendungen

Potential Anticancer Agent

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide, derived from kinesin spindle protein (KSP) inhibitors, has shown potential as an anticancer agent. Its efficacy stems from arresting cells in mitosis, leading to cellular death, as seen in the compound AZD4877, which possesses similar structural elements (Theoclitou et al., 2011).

Antioxidant Properties

Benzimidazole derivatives, including those structurally related to this compound, have shown notable antioxidant properties. This is evident in their ability to inhibit lipid peroxidation in rat liver, potentially offering protective effects against oxidative stress (Kuş et al., 2004).

Breast Cancer Cell Proliferation Inhibition

Specific benzimidazole derivatives have been synthesized and evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. One such compound showed significant potency as an inhibitor, highlighting the potential of these compounds in cancer therapy (Thimmegowda et al., 2008).

Spectrophotometric Study

The protonation processes of this compound derivatives have been investigated using spectrophotometric methods in acidic media. This study offers insights into the chemical behavior of these compounds, potentially influencing their pharmacological applications (Perisic-Janjic et al., 2000).

Antiviral Activity

Some benzimidazole derivatives, structurally related to this compound, have been synthesized and shown activity against hepatitis C virus (HCV). This suggests a potential application of these compounds in antiviral therapies (Youssif et al., 2016).

Corrosion Inhibition

In the field of industrial chemistry, benzimidazole derivatives have been explored as inhibitors for mild steel corrosion in acidic solutions. Their effectiveness in this area opens up applications in material science and corrosion prevention (Yadav et al., 2013).

Synthesis and Evaluation as Antiproliferative Agents

Benzimidazole derivatives, including those similar to this compound, have been synthesized and evaluated for their antiproliferative effects on cancer cells. Some compounds in this class have shown competitive activities compared to standard cancer treatments (Kim et al., 2011).

Antimicrobial and Cytotoxic Activity

Novel benzimidazole analogs have been tested for antimicrobial activity and cytotoxicity. The findings demonstrate their potential in combating microbial infections and in cancer therapy (Shankar et al., 2018).

Wirkmechanismus

Target of Action

The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site, causing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK . Molecular docking investigations predict that these derivatives show appreciable H-bond interactions with Arg63 residue of GK .

Biochemical Pathways

The activation of glucokinase can have several downstream effects. As a key regulator of carbohydrate metabolism, glucokinase phosphorylates glucose to produce glucose-6-phosphate, the first step in most glucose metabolism pathways. This leads to increased glycolysis and glycogen synthesis, and decreased glucose production in the liver .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed with good bioavailability

Result of Action

The activation of glucokinase by this compound leads to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type-2 diabetes .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that benzimidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be dependent on the specific structure of the benzimidazole derivative and the biomolecule it interacts with .

Cellular Effects

Benzimidazole derivatives have been found to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-9-11-15(12-10-14)21(25)22-17-6-4-5-16(13-17)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDKKMZJXNWLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

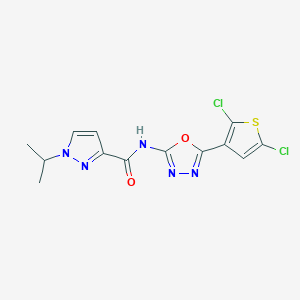

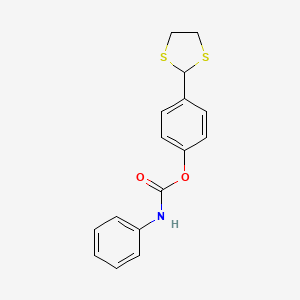

![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)

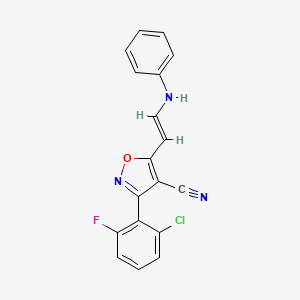

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)

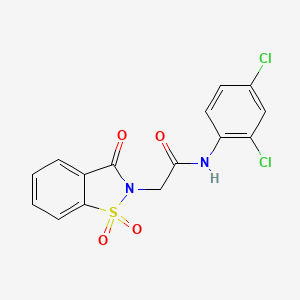

![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)

![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)

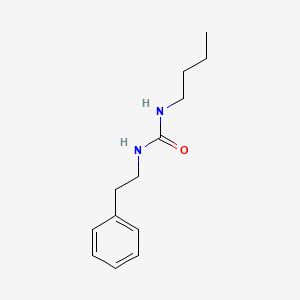

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2937447.png)

![Methyl 5-cyano-6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2937457.png)

![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2937458.png)